molecular formula C12H8OS2 B189080 Thianthrene 5-oxide CAS No. 2362-50-7

Thianthrene 5-oxide

Cat. No. B189080
CAS RN: 2362-50-7
M. Wt: 232.3 g/mol
InChI Key: NYVGTLXTOJKHJN-UHFFFAOYSA-N
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Description

Thianthrene 5-oxide, also known as Thianthren-5-one, is a sulfur-containing heterocyclic chemical compound . It is a derivative of the parent heterocycle called dithiin . It is notable for its ease of oxidation .


Synthesis Analysis

Thianthrene 5-oxide can be synthesized from unfunctionalized aromatics by thia-APEX reactions . This process involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons . New benzodithiine arms are fused to the unfunctionalized aromatic substrates in one step, affording π-extended thianthrenes in 21–87% yields .


Molecular Structure Analysis

The molecular formula of Thianthrene 5-oxide is C12H8OS2 . It has a molecular weight of 232.32 g/mol . The structure of Thianthrene 5-oxide is not planar, unlike its oxygen analog dibenzodioxin .


Chemical Reactions Analysis

Thianthrene 5-oxide is used as a reagent for late-stage C-H functionalization . The reaction forms metastable dicationic intermediates from unactivated aliphatic alkenes and thianthrene .


Physical And Chemical Properties Analysis

Thianthrene 5-oxide is a solid at 20 degrees Celsius . It has a melting point of 142.0 to 146.0 °C . It should be stored under inert gas at a temperature between 0-10°C . It is air sensitive and heat sensitive .

Scientific Research Applications

  • Oxidation Mechanisms :

    • Thianthrene 5-oxide demonstrates flexibility in solution, influencing its oxidation pathways and favoring monooxygenation (González-Núñez et al., 2004).
    • Its role in oxidation reactions with peroxy acids suggests a relationship between peroxy acid nucleophilicity and the basicity of solvents, influencing reaction mechanisms (Erzen et al., 2001).
  • Catalytic Applications :

    • Thianthrene 5-oxide has been utilized in catalytic processes, showing varying selectivities and reactivities in different heterogeneous catalysts like Ti-β, Ti-MCM-41, and Ti-ITQ-2 (Adam et al., 2000).
  • Chemical Probing :

    • It serves as a probe for assessing the electronic character of oxidants, with its molecular structure aiding in understanding chemo- and stereoselectivity in oxidation processes (Deubel, 2001).
  • Materials Science :

    • Thianthrene-functionalized polymers have been investigated as high-voltage organic cathode materials in dual-ion batteries, showcasing their potential in energy storage applications (Speer et al., 2015).
  • Organic Synthesis :

    • It facilitates para-selective arylation and alkenylation of monosubstituted arenes, indicating its versatility in organic synthesis and functionalization of complex molecules (Chen et al., 2020).
  • Electrochemical Applications :

    • The electrochemical behavior of thianthrene, including its derivatives like thianthrene 5-oxide, has been explored for applications such as the electrocatalytic oxidation of guanosine and DNA in non-aqueous mediums (Mehrgardi et al., 2010).
  • Photophysical Properties :

    • Thianthrene derivatives exhibit unique photophysical properties like dual room temperature fluorescence–phosphorescence, making them interesting for luminescent applications (Pander et al., 2018).

Future Directions

Thianthrene 5-oxide has been emerging as an attractive precursor for a myriad of transformations to forge new C–C and C–X bonds due to their unique structural characteristics and chemical behaviors . The use of the thianthrenation strategy selectively transforms C–H, C–O, and other chemical bonds into organothianthrenium salts in a predictable manner . This provides a straightforward alternative for regioselective functionalizations for arenes, alkenes, alkanes, alcohols, amines, and so on through diverse reaction mechanisms under mild conditions .

properties

IUPAC Name

thianthrene 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8OS2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVGTLXTOJKHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)SC3=CC=CC=C3S2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178293
Record name Thianthrene 5-oxide
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Molecular Weight

232.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Thianthrene 5-oxide

CAS RN

2362-50-7
Record name Thianthrene, 5-oxide
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Record name Thianthrene 5-oxide
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Record name Thianthrene, 5-oxide
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Record name Thianthrene 5-oxide
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Record name 5lambda4-thianthren-5-one
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Synthesis routes and methods I

Procedure details

In 300 ml of acetic acid was refluxed 20 g of thianthrene and 36 ml of diluted nitric acid was gradually added dropwise thereto. After reacting for 5 hours, the reaction solution was poured into 1.2 liters of water to deposit crystals. The crystals were collected by filtration and recrystallized from acetonitrile to obtain 12 g of thianthrene-S-oxide. 1H-NMR (400 MHz, CDCl3): σ 7.42 (t, 2H), 7.56 (t, 2H), 7.63 (d, 2H), 7.93 (d, 2H).
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thianthrene (20 g) was refluxed in 300 ml of acetic acid, and 36 ml of dilute nitric acid was gradually added dropwise thereto. After allowing the reaction to proceed for 5 hours, the reaction solution obtained was poured in 1.2 liter of water to precipitate a crystal. The crystal was collected by filtration and then recrystallized from acetonitrile to obtain 12 g of thianthrene-S-oxide. 1H-NMR (400 MHz, CDCl3): δ 7.42 (t, 2H), 7.56 (t, 2H), 7.63 (d, 2H), 7.93 (d, 2H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
490
Citations
W Adam, W Haas, G Sieker - Journal of the American Chemical …, 1984 - ACS Publications
… Consequently, thianthrene 5-oxide should serve as diagnostic test for carbonyl oxide vs. … In summary, thepresent results with thianthrene 5-oxide demonstrate that thisprobe serves as a …
Number of citations: 112 pubs.acs.org
W Adam, W Haas, BB Lohray - Journal of the American Chemical …, 1991 - ACS Publications
Thianthrene 5-oxide (SSO) was employed to assess the electronic nature of oxygen-transfer reagents: Those oxidants that attack preferentially the sulfide “S” site to give the bis (…
Number of citations: 113 pubs.acs.org
M Bonchio, V Conte… - The Journal of …, 1995 - ACS Publications
… A small selectivity in the oxidationof thianthrene 5-oxide, … of thianthrene 5-oxide to the metal have been suggested.10 Thus, we have investigatedthe oxidation of thianthrene 5-oxide and …
Number of citations: 75 pubs.acs.org
W Adam, D Golsch, FC Görth - Chemistry–A European Journal, 1996 - Wiley Online Library
… In summary, the thianthrene 5-oxide probe is a useful mechanistic tool for assessment of the electronic character of oxygen transfer agents by means of the X,, parameter, for which low …
JC Alvarez, PR Ortiz de Montellano - Biochemistry, 1992 - ACS Publications
Revised Manuscript Received June 12, 1992 abstract: Thianthrene 5-oxide (T-5-0), which is oxidized to the 5, 10-and 5, 5-dioxides, respectively, by electrophilic and nucleophilic agents…
Number of citations: 41 pubs.acs.org
FP Ballistreri, GA Tomaselli, RM Toscano… - Journal of the …, 1991 - ACS Publications
… Abstract: The applicability of thianthrene 5-oxide as a mechanistic probe for distinguishing … pathways in the oxidation reactions of thianthrene 5-oxide by these peroxo complexes. …
Number of citations: 87 pubs.acs.org
ME González-Núñez, R Mello, J Royo… - The Journal of …, 2004 - ACS Publications
… Regarding the oxidation of thianthrene-5-oxide (1), the … We have shown that thianthrene 5-oxide (1) switches … However, the “mechanistic probe” thianthrene 5-oxide (1) has been used to …
Number of citations: 10 pubs.acs.org
W Adam, D Golsch - Chemische Berichte, 1994 - Wiley Online Library
… to assess its electrophilic nature, the cis-trans ratio of SOSO was determined to elucidate the preferred stereochemical approach of the biological oxidant towards thianthrene 5-oxide. In …
DV Deubel - The Journal of Organic Chemistry, 2001 - ACS Publications
… way, has extensively been investigated using thianthrene 5-oxide (SSO) as probe. The SSO … Furthermore, a topological electron-density analysis of thianthrene 5-oxide reveals that …
Number of citations: 33 pubs.acs.org
E Eržen, J Koller, B Plesničar - The Journal of Organic …, 2001 - ACS Publications
The oxidation of thianthrene 5-oxide, ie, a mechanistic probe for the assessment of the electronic character of various oxidants, with peroxybenzoic acids in various oxygen bases as …
Number of citations: 11 pubs.acs.org

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